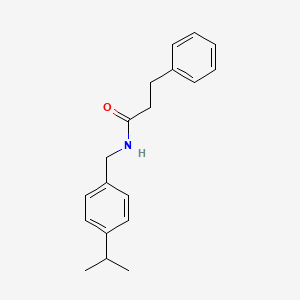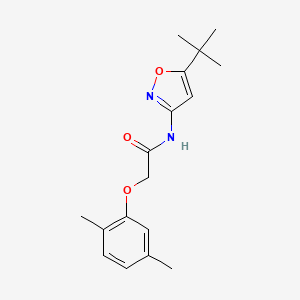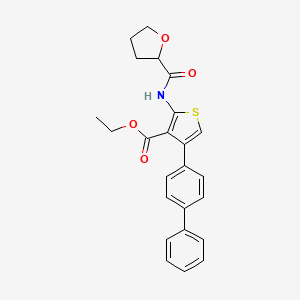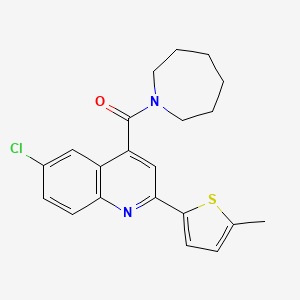![molecular formula C23H14ClNO3S B11117570 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11117570.png)
3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one is a complex organic compound that features a benzothiazole ring, a chromenone core, and a chlorobenzyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Etherification: The final step involves the etherification of the chromenone core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the chromenone core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the chlorobenzyl ether group.
Applications De Recherche Scientifique
3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromophore properties.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and chromenone moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,3-benzothiazol-2-yl)-4-chloroaniline
- 1,3-benzothiazol-2-yl 4-chlorobenzyl sulfide
- 3-(1,3-benzothiazol-2-yl)aniline
Uniqueness
3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one is unique due to the combination of its benzothiazole and chromenone structures, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C23H14ClNO3S |
|---|---|
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yl)-7-[(4-chlorophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C23H14ClNO3S/c24-16-8-5-14(6-9-16)13-27-17-10-7-15-11-18(23(26)28-20(15)12-17)22-25-19-3-1-2-4-21(19)29-22/h1-12H,13H2 |
Clé InChI |
XBRXEBSKMCOYCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC5=CC=C(C=C5)Cl)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B11117502.png)
![1-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]methanesulfonamide](/img/structure/B11117506.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11117520.png)
![2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid](/img/structure/B11117527.png)
![Terephthalaldehyde 1,4-bis[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone](/img/structure/B11117529.png)
![N-[(1Z)-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11117534.png)
![2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11117544.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B11117560.png)
![N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11117574.png)
